di-tert-butyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DI(TERT-BUTYL) 4-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of tert-butyl groups, fluorophenyl, and phenyl groups attached to a pyrazole and dihydropyridine core, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(TERT-BUTYL) 4-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of β-diketonates, an aromatic aldehyde, and ammonium acetate under microwave irradiation using crystalline nano-ZnO as a catalyst . This method is advantageous due to its simplicity, high yield, and short reaction time.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
DI(TERT-BUTYL) 4-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
DI(TERT-BUTYL) 4-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of DI(TERT-BUTYL) 4-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Di-tert-butyl-9-mesityl-phenylacridin-10-ium tetrafluoroborate
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
Uniqueness
DI(TERT-BUTYL) 4-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE stands out due to its unique combination of functional groups and structural features, which contribute to its diverse reactivity and potential applications. The presence of both fluorophenyl and phenyl groups, along with the dihydropyridine core, provides a distinct chemical profile that differentiates it from other similar compounds.
Properties
Molecular Formula |
C32H36FN3O4 |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
ditert-butyl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C32H36FN3O4/c1-19-25(29(37)39-31(3,4)5)27(26(20(2)34-19)30(38)40-32(6,7)8)24-18-36(23-12-10-9-11-13-23)35-28(24)21-14-16-22(33)17-15-21/h9-18,27,34H,1-8H3 |
InChI Key |
FROVSKKHQHEDSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.